5-Chlorohex-1-ene
Overview
Description
5-Chlorohex-1-ene is an organic compound with the molecular formula C6H11Cl. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is notable for its use as a versatile building block in organic synthesis, allowing for the creation of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chlorohex-1-ene can be synthesized through various methods. One common method involves the reaction of 5-hexen-1-ol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. This reaction proceeds via the formation of an intermediate chlorosulfite ester, which subsequently undergoes elimination to yield this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the chlorination of hex-1-ene. This process involves the addition of chlorine gas (Cl2) to hex-1-ene in the presence of a radical initiator, such as ultraviolet light or a peroxide, to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Chlorohex-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), to form alcohols or ethers, respectively.
Addition Reactions: The carbon-carbon double bond in this compound can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2), to form haloalkanes.
Oxidation Reactions: The double bond in this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form diols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Hydrogen chloride (HCl) or bromine (Br2) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Substitution: Formation of 5-hexen-1-ol or 5-hexenyl ethers.
Addition: Formation of 5-chloro-2-bromohexane or 5,6-dichlorohexane.
Oxidation: Formation of 5,6-hexanediol.
Scientific Research Applications
5-Chlorohex-1-ene is widely used in scientific research due to its versatility as a building block in organic synthesis. It is employed in the synthesis of various complex organic molecules, including pharmaceuticals, agrochemicals, and polymers. Additionally, it serves as a precursor for the preparation of other functionalized alkenes and intermediates in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 5-Chlorohex-1-ene primarily involves its reactivity as an alkene and an organochlorine compound. The carbon-carbon double bond in this compound can undergo electrophilic addition reactions, while the chlorine atom can participate in nucleophilic substitution reactions. These reactions enable the compound to act as a versatile intermediate in the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
6-Chlorohex-1-ene: Similar in structure but with the chlorine atom located at the sixth carbon.
5-Bromohex-1-ene: Similar in structure but with a bromine atom instead of chlorine.
5-Chloro-3-methylpent-1-ene: Similar in structure but with a methyl group at the third carbon.
Uniqueness
5-Chlorohex-1-ene is unique due to its specific positioning of the chlorine atom and the carbon-carbon double bond, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis, particularly for the preparation of functionalized alkenes and other complex molecules .
Properties
IUPAC Name |
5-chlorohex-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl/c1-3-4-5-6(2)7/h3,6H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCQFYOMEFDDOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559826 | |
Record name | 5-Chlorohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927-54-8 | |
Record name | 5-Chlorohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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